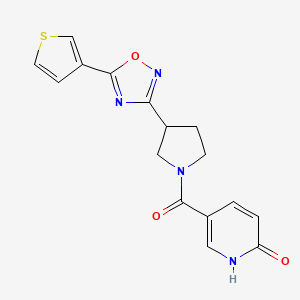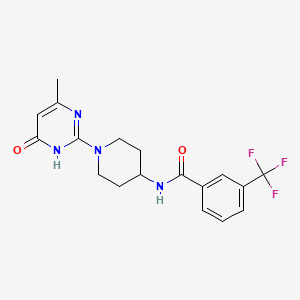![molecular formula C20H17N5O3 B2957714 benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate CAS No. 892470-96-1](/img/structure/B2957714.png)
benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is a synthetic organic compound featuring a fused triazolopyrimidine ring system. This compound is notable for its applications in the fields of chemistry, biology, and medicine, owing to its unique structural attributes and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate can be synthesized through various synthetic routes. Typically, the preparation involves:
Formation of the Triazolopyrimidine Core: : This is achieved by cyclization reactions, often involving the use of formylhydrazine and a dicarbonyl compound.
Introduction of Benzyl Groups: : Benzyl chloride is usually employed in the presence of a base like sodium hydride or potassium carbonate to introduce the benzyl moieties via nucleophilic substitution.
Esterification: : The final step involves esterification of the acetic acid derivative using benzyl alcohol under acidic conditions, often catalyzed by sulfuric acid or via the Fischer esterification method.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic pathway, scaled up with optimized conditions to maximize yield and minimize by-products. Large reactors with precise temperature and pH control are used to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: : It can also be reduced at specific positions using hydrogenation catalysts or metal hydrides like lithium aluminum hydride.
Substitution: : The compound’s structure allows for various substitution reactions, especially on the aromatic rings, using electrophilic aromatic substitution reagents such as halogens in the presence of Lewis acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Chlorine gas with ferric chloride catalyst.
Major Products
Depending on the type of reaction and specific conditions, the major products include oxidized derivatives, reduced forms of the triazolopyrimidine ring, and substituted benzyl or aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate is highly valued in scientific research, particularly for:
Medicinal Chemistry: : Used as a core structure in designing drugs with potential anticancer, antiviral, or antibacterial activity.
Biological Studies: : Serves as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Synthesis: : Acts as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Industrial Applications: : Employed in the production of specialty chemicals and advanced materials due to its reactive functionality and stability.
Wirkmechanismus
The mechanism by which benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate exerts its effects typically involves:
Molecular Targets: : The compound interacts with specific enzymes or receptors, often inhibiting or modulating their activity.
Pathways: : It can influence cellular pathways such as signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate can be compared with other triazolopyrimidine derivatives. Similar compounds include:
Benzyl 2-(5-oxo-1,2,4-oxadiazol-3-yl)acetate
Benzyl 2-(4-methyl-3-oxo-5-phenyl-1,2-diazole-6-yl)acetate
Ethyl 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate
Uniqueness
The uniqueness of this compound lies in its fused triazolopyrimidine ring structure, which provides distinct reactivity patterns and biological activity not commonly found in other similar compounds.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile applications in various scientific fields. Its preparation methods, reactivity, and unique properties make it a valuable compound for ongoing research and industrial applications.
Eigenschaften
IUPAC Name |
benzyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-17(28-13-16-9-5-2-6-10-16)12-24-14-21-19-18(20(24)27)22-23-25(19)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWTIYAFHXGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2957633.png)
![1-[(2-chlorophenyl)methyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2957636.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide](/img/structure/B2957638.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2957639.png)
![5-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2957642.png)

![3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2957647.png)
![1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B2957648.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2957652.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2957653.png)
![1-(4-{[1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2957654.png)
